An In-depth Technical Guide to the Dihydropyridazine Core: Structure, Properties, and Applications
An In-depth Technical Guide to the Dihydropyridazine Core: Structure, Properties, and Applications
This guide provides an in-depth exploration of the dihydropyridazine core, a nitrogen-containing six-membered heterocycle of significant interest in medicinal and materials chemistry. We will dissect its fundamental structure, physicochemical properties, primary synthetic routes, and key reactivity. Furthermore, this document will illuminate its role as a privileged scaffold in drug discovery, supported by detailed experimental protocols and mechanistic pathway diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Part 1: The Dihydropyridazine Core: Structure and Physicochemical Landscape
The dihydropyridazine ring is a heterocyclic scaffold characterized by a six-membered ring containing two adjacent nitrogen atoms and two double bonds. Unlike its more widely known cousin, dihydropyridine, the vicinal nitrogen arrangement in dihydropyridazine imparts unique electronic and conformational properties that are critical to its function. The most common and stable isomers are 1,4-dihydropyridazine and 4,5-dihydropyridazine, which can interconvert via tautomerization.[1][2] The presence of the N-N single bond and the overall geometry of the ring are defining features that influence its reactivity and biological activity.
The core structure is not planar; it typically adopts a distorted boat or sofa conformation. This non-planarity is a crucial factor in its interaction with biological targets, as the spatial arrangement of substituents is dictated by the ring's pucker. Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the preferred conformations and electronic distributions within these rings.[3][4]
Core Structural Parameters
The precise geometry of the dihydropyridazine ring can be influenced by its substituents. The following table summarizes typical structural parameters derived from computational and crystallographic studies of related heterocyclic systems.[3][5] These values are foundational for molecular modeling and understanding structure-activity relationships (SAR).
| Parameter | Typical Value | Significance in Molecular Design |
| Bond Lengths (Å) | ||
| N-N | 1.35 - 1.40 | Influences electronic properties and susceptibility to oxidation. |
| N-C | 1.37 - 1.45 | Defines the heterocyclic framework. |
| C=C | 1.33 - 1.36 | Site of potential addition reactions. |
| Bond Angles (°) | ||
| C-N-N | 115 - 120 | Governs the overall ring pucker and geometry. |
| N-N-C | 115 - 120 | Dictates the spatial relationship of N-substituents. |
| C-C=C | 120 - 125 | Affects the orientation of substituents on the carbon backbone. |
Physicochemical Properties: Determinants of "Drug-Likeness"
The journey of a molecule from a lab discovery to a therapeutic agent is heavily governed by its physicochemical properties. For dihydropyridazine derivatives, these parameters are tuned by modifying the substituents on the core ring. Understanding these properties is essential for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7]
| Property | Symbol | Definition & Importance | Typical Range for Leads |
| Lipophilicity | LogP / LogD | The partition coefficient between an organic (octanol) and aqueous phase. LogD is pH-dependent.[8] It is a primary indicator of a molecule's ability to cross cell membranes. | 1 - 5 |
| Aqueous Solubility | LogS | The logarithm of the molar solubility in water. Poor solubility is a major hurdle in drug development, affecting formulation and bioavailability.[7][9] | > -4 |
| Ionization Constant | pKa | The pH at which the molecule is 50% ionized. It influences solubility, absorption, and receptor binding, as the charge state of a molecule is critical for its interactions.[7] | 6 - 8 (for basic N) |
Part 2: Synthesis and Chemical Reactivity
The construction of the dihydropyridazine core is most efficiently achieved through cycloaddition strategies, where the unique electronic nature of the reactants is leveraged to drive ring formation.
Primary Synthetic Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The most powerful and versatile method for synthesizing dihydropyridazine scaffolds is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[10][11] This reaction involves the [4+2] cycloaddition between an electron-deficient diene (an s-tetrazine derivative) and an electron-rich dienophile (an alkene). The causality for this choice rests on its high efficiency, functional group tolerance, and the bioorthogonal nature of the reaction, which allows it to proceed even in complex biological environments.[12][13] The reaction typically proceeds rapidly, often at room temperature, and releases dinitrogen gas (N₂) as an irreversible thermodynamic driving force.[14]
The initial product is a 4,5-dihydropyridazine, which may isomerize to the more thermodynamically stable 1,4-dihydropyridazine tautomer.[1][2]
Experimental Protocol: Synthesis of a 4,5-Dihydropyridazine Derivative
This protocol is a representative example of an IEDDA reaction for the synthesis of a substituted dihydropyridazine. It is a self-validating system; the evolution of nitrogen gas provides a visual cue of reaction progress, and the distinct spectroscopic signatures of the product confirm its formation.
-
Reagent Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol, 236 mg) in 20 mL of anhydrous dichloromethane (DCM). The solution should be a vibrant pink/magenta color.
-
In a separate vial, dissolve norbornene (1.2 mmol, 113 mg) in 5 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Place the flask containing the tetrazine solution under an inert atmosphere (N₂ or Argon).
-
Add the norbornene solution dropwise to the stirring tetrazine solution at room temperature over 5 minutes.
-
Causality: The dropwise addition controls the initial rate of reaction and gas evolution. Norbornene is chosen as a dienophile due to its ring strain, which significantly accelerates the Diels-Alder reaction.
-
-
Monitoring and Workup:
-
Observe the reaction mixture. The progress is indicated by the discharge of the pink color to a pale yellow or colorless solution and the gentle bubbling of N₂ gas.
-
Stir the reaction for 1 hour at room temperature after the color change is complete to ensure full conversion.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield the pure 4,5-dihydropyridazine product as a white or off-white solid.
-
Key Reactivity: Oxidation to Pyridazines
A primary reaction of the dihydropyridazine core is its oxidation to the corresponding aromatic pyridazine.[15] This process results in the loss of two hydrogen atoms and the formation of a fully conjugated, planar aromatic system. This transformation is not merely a chemical curiosity; it is a critical aspect of its biological function and stability. For instance, the antioxidant activity of some dihydropyridazines stems from their ability to donate hydrogen atoms to radical species, becoming oxidized in the process.[2][8] This reaction can be promoted by mild oxidizing agents or even light and air, making photostability a key concern for drug candidates.[16]
Part 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of synthesized dihydropyridazine derivatives relies on a combination of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a robust validation system.
Characteristic Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for a typical dihydropyridazine core, which are essential for confirming its successful synthesis and purity.[17][18][19][20]
| Technique | Feature | Characteristic Signal Range | Interpretation |
| ¹H NMR | N-H Proton | 8.5 - 9.5 ppm (DMSO-d₆) | A broad singlet, deshielded. Its presence confirms the N-H moiety. |
| C-H (sp³) | 4.5 - 5.5 ppm | Signal for the proton on the sp³-hybridized carbon (e.g., H4 in 1,4-DHP). | |
| C-H (sp²) | 6.0 - 7.5 ppm | Signals for protons on the double bonds of the ring. | |
| ¹³C NMR | C=C Carbons | 120 - 140 ppm | Resonances for the sp² carbons of the double bonds. |
| C-N Carbons | 140 - 155 ppm | Quaternary carbons adjacent to nitrogen are typically deshielded. | |
| C (sp³) | 35 - 50 ppm | Resonance for the sp³ carbon of the ring. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | A sharp to medium peak, indicative of the N-H bond. |
| C=N Stretch | 1580 - 1650 cm⁻¹ | Strong absorption confirming the imine-like functionality within the ring. | |
| C=C Stretch | 1600 - 1680 cm⁻¹ | Absorption from the carbon-carbon double bonds. | |
| Mass Spec. | Molecular Ion | [M]+ or [M+H]+ | Confirms the molecular weight of the synthesized compound. |
Protocol: Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to identify all proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum, often with techniques like DEPT-135, to distinguish between CH, CH₂, and CH₃ groups.
-
For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to establish connectivity between protons and carbons, confirming the dihydropyridazine ring structure and substituent positions.[18]
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the spectrum and identify the key functional group stretches (N-H, C=N, C=C) as outlined in the table above. This provides rapid confirmation of the core functionalities.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI (Electrospray Ionization) or similar soft ionization source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
The resulting data provides a highly accurate mass for the molecular ion, allowing for the confirmation of the elemental formula with a high degree of confidence (typically within 5 ppm).
-
Part 4: Significance in Medicinal Chemistry
The dihydropyridazine core is a "privileged scaffold," meaning it is a molecular framework capable of providing ligands for more than one type of biological target. Its unique geometry and electronic properties make it a versatile starting point for designing potent and selective therapeutic agents.
Case Study: Dihydropyridazinones as Cardiotonic Agents
A prominent class of drugs based on this core are the dihydropyridazinones, which have been developed as potent cardiotonic (inotropic) agents for the treatment of congestive heart failure.[21]
-
Mechanism of Action: These compounds function as inhibitors of a specific enzyme isoform, phosphodiesterase 3 (PDE3). In cardiac muscle cells, the second messenger cyclic adenosine monophosphate (cAMP) plays a key role in modulating calcium ion influx, which in turn governs the force of muscle contraction. PDE3 is responsible for the degradation of cAMP. By inhibiting PDE3, dihydropyridazinone drugs prevent the breakdown of cAMP, leading to its accumulation.[22]
-
Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels. This phosphorylation increases the influx of Ca²⁺ into the cell, leading to a more forceful contraction of the heart muscle (a positive inotropic effect).[22]
Broader Therapeutic Potential
Beyond their cardiotonic effects, dihydropyridazine and related pyridazine scaffolds are being investigated for a wide array of therapeutic applications, including:
-
Anticancer Agents: Certain derivatives have been shown to inhibit critical signaling pathways in cancer, such as the Hedgehog signaling pathway.[23]
-
Enzyme Inhibition: Their structural features make them suitable for targeting various enzyme active sites, including ALK5 kinase in the TGF-β pathway.[24]
-
Natural Products: The recent discovery of actinopyridazinones, the first natural products containing a dihydropyridazinone ring, highlights that nature has also harnessed this scaffold, suggesting a rich and underexplored biological relevance.[25][26]
Conclusion
The dihydropyridazine core represents a structurally unique and medicinally significant heterocyclic scaffold. Its distinct N-N bond, non-planar conformation, and versatile reactivity profile, particularly through IEDDA synthesis, provide a fertile ground for the design of novel molecules. From potent cardiotonic agents to emerging anticancer leads, the dihydropyridazine core continues to demonstrate its value as a privileged structure in drug discovery. The protocols and data presented in this guide offer a foundational framework for scientists to synthesize, characterize, and ultimately exploit the full potential of this remarkable chemical entity.
References
-
Wilson, J. W., et al. (1987). Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones. Journal of Medicinal Chemistry, 30(5), 824–829. [Link]
- Beilstein Journal of Organic Chemistry. (2019). Dihydropyridazine dyes were synthesized by inverse electron-demand Diels–Alder cycloaddition reactions... Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
-
Sartillo-Piscil, F., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745. [Link]
-
Tripathi, N. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal. [Link]
- RSC Publishing. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 1.
-
Bijani, C., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Pharmaceuticals, 15(3), 336. [Link]
- Pérez-Cruz, I., et al. (2009). 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation.
- Sartillo-Piscil, F., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules.
- Schnell, A., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry.
-
Naveen, S., et al. (2008). Bond lengths (A ˚ ) and bond angles (°). ResearchGate. [Link]
- Anusha, M. (n.d.). 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review.
-
Robertson, D. W., et al. (1986). Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one. Journal of Medicinal Chemistry, 29(10), 1832–1840. [Link]
-
ResearchGate. (n.d.). Selected crystallographic data including bond lengths and bond angles, obtained from single crystal X-ray data. ResearchGate. [Link]
-
Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis. (2023). PubMed. [Link]
-
Zhang, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(11), 3047-3058. [Link]
-
Cram. (n.d.). 4-Dihydropyridine Synthesis Lab Report. Cram.com. [Link]
-
Cappelli, A., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16065-16083. [Link]
-
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282–290. [Link]
-
Bentham Science. (2021). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Chemistry. [Link]
- Ioele, G., et al. (2019).
-
Saeed, B., & Elias, R. (2011). Calculated bond lengths, valence angles and dihedral angles of dihydropyridones studied. ResearchGate. [Link]
-
Pal, A., et al. (2024). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Current Drug Discovery Technologies. [Link]
-
Al-Ostath, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27774. [Link]
-
Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377–385. [Link]
-
Suárez, M., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171. [Link]
-
Awakura, Y., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society, 144(28), 12613–12617. [Link]
-
Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 821–824. [Link]
-
Zhao, H., et al. (2021). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 26(16), 4999. [Link]
-
Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard University. [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. View of Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity [misan-jas.com]
- 16. researchgate.net [researchgate.net]
- 17. 4’-Ethyl 1,2-dimethyl 1’,5-dibenzyl-4,4-dicyano-2’-oxo-5’-phenyl-1’,2’,4a,5-tetrahydro-4H-spiro[benzo[4,5]imidazo[1,2-a]pyridine-3,3’-pyrrole]-1,2,4’-tricarboxylate [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
